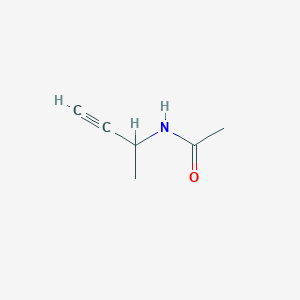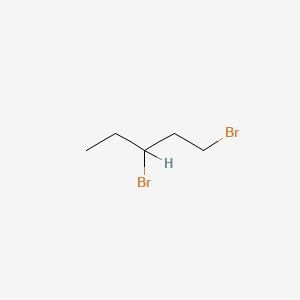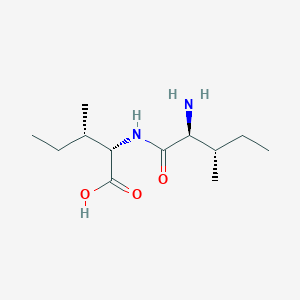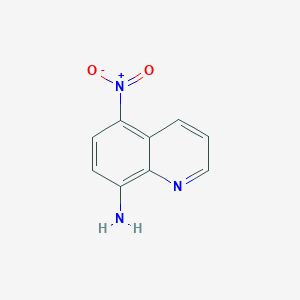
N-(4-bromo-2-butenyl)phthalimide
Descripción general
Descripción
N-(4-bromo-2-butenyl)phthalimide , also known by its synonyms such as 1-Phthalimido-4-bromobutane and 2-(4-Bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione , is a chemical compound with the empirical formula C12H12BrNO2 . It falls under the category of cross-linking reagents and linkers . The compound is characterized by its white to off-white crystalline solid form and has a melting point of approximately 76-80°C .
Synthesis Analysis
The synthesis of This compound involves the reaction of phthalimide with 4-bromobutyl bromide . The bromination of the butyl group results in the formation of the desired compound. This synthetic route is commonly employed to obtain this compound for various applications .
Molecular Structure Analysis
The molecular structure of This compound consists of a phthalimide core with a 4-bromobutyl substituent attached to one of the nitrogen atoms. The bromobutyl group provides reactivity and functionalization potential .
Chemical Reactions Analysis
- Biological Applications : This compound is used to synthesize N4, N9-disubstituted 4,9-diaminoacridine derivatives . These derivatives may have biological relevance .
Physical and Chemical Properties Analysis
Propiedades
Número CAS |
42561-71-7 |
|---|---|
Fórmula molecular |
C12H10BrNO2 |
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
2-(4-bromobut-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2 |
Clave InChI |
SEQICEWHVVSOCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
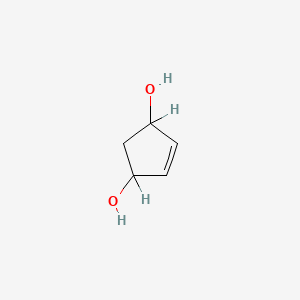
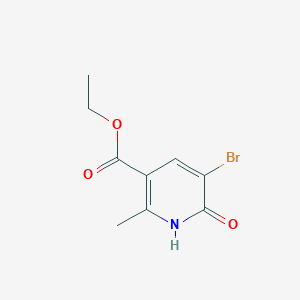
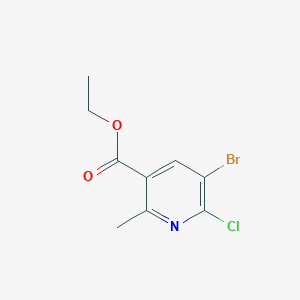
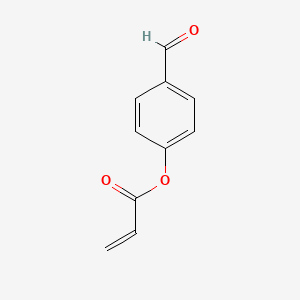


![Tert-butyl N-[2-(2-oxoethoxy)ethyl]carbamate](/img/structure/B3190435.png)
